2-Acetamido-9-fluorenyl acetate 2-Acetamido-9-fluorenyl acetate
Brand Name: Vulcanchem
CAS No.: 108973-47-3
VCID: VC20807881
InChI: InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19)
SMILES: CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C
Molecular Formula: C17H15NO3
Molecular Weight: 281.3 g/mol

2-Acetamido-9-fluorenyl acetate

CAS No.: 108973-47-3

Cat. No.: VC20807881

Molecular Formula: C17H15NO3

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-9-fluorenyl acetate - 108973-47-3

Specification

CAS No. 108973-47-3
Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
IUPAC Name (2-acetamido-9H-fluoren-9-yl) acetate
Standard InChI InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19)
Standard InChI Key WOIUBMJAWAWJMB-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C

Introduction

Chemical Identity and Structure

Basic Identification Parameters

2-Acetamido-9-fluorenyl acetate is a well-defined chemical entity with specific identification parameters that distinguish it from related compounds. The compound features a fluorenyl core structure with carefully positioned functional groups that contribute to its chemical behavior and potential applications.

The key identification parameters for 2-Acetamido-9-fluorenyl acetate are summarized in Table 1, providing essential information for researchers and chemists working with this compound.

Table 1: Identification Parameters of 2-Acetamido-9-fluorenyl acetate

ParameterValue
CAS Number108973-47-3
Molecular FormulaC₁₇H₁₅NO₃
Molecular Weight281.3 g/mol
IUPAC Name(2-acetamido-9H-fluoren-9-yl) acetate
Standard InChIInChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19)
Standard InChIKeyWOIUBMJAWAWJMB-UHFFFAOYSA-N
SMILESCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C

The molecular structure of 2-Acetamido-9-fluorenyl acetate features a fluorenyl scaffold with an acetamido group at the 2-position and an acetate group at the 9-position. This arrangement creates a molecule with multiple functional groups capable of various interactions and reactions.

Structural Features and Properties

The structural arrangement of 2-Acetamido-9-fluorenyl acetate contributes significantly to its chemical behavior and potential applications. The compound's structure combines aromatic and functional group chemistry in ways that make it interesting for various research applications.

The fluorenyl moiety forms the backbone of the compound, consisting of two benzene rings fused to a five-membered ring. This polycyclic aromatic structure contributes to the compound's stability and potential for π-π interactions with biological macromolecules. The acetamido group (-NHCOCH₃) at the 2-position introduces hydrogen bonding capabilities, allowing the compound to interact with enzymes and receptors through hydrogen bond formation. Meanwhile, the acetate group at the 9-position introduces an ester functionality, providing opportunities for hydrolysis reactions and further derivatization.

These structural features combine to create a compound with distinct chemical properties that influence its behavior in both chemical reactions and biological systems.

Synthesis and Preparation

Synthetic Methodologies

The synthesis of 2-Acetamido-9-fluorenyl acetate typically involves carefully controlled chemical processes that ensure proper placement of functional groups on the fluorenyl scaffold. Understanding these synthetic pathways is essential for researchers seeking to prepare or modify this compound.

The primary synthetic route for 2-Acetamido-9-fluorenyl acetate involves the acetylation of 9-hydroxyfluorene using acetic anhydride or acetyl chloride in the presence of a catalyst. This reaction is typically conducted under heating conditions of approximately 60-70°C to ensure complete conversion of the starting materials to the desired product.

The general reaction scheme can be represented as follows:

  • Preparation of the fluorenyl scaffold

  • Introduction of the hydroxyl group at the 9-position

  • Introduction of the acetamido group at the 2-position

  • Acetylation of the 9-hydroxyl group to form the final product

This multi-step process requires careful control of reaction conditions to maximize yield and purity of the final product.

Reaction Conditions and Considerations

The successful synthesis of 2-Acetamido-9-fluorenyl acetate depends on careful control of reaction conditions and the selection of appropriate reagents. Several factors must be considered to optimize the synthetic process.

The acetylation reaction typically employs pyridine as a catalyst, which facilitates the reaction by acting as both a base and a nucleophilic catalyst. The reaction temperature is maintained between 60-70°C to provide sufficient energy for the reaction while avoiding decomposition of heat-sensitive intermediates or products.

The reaction time is also critical, with the reaction typically requiring several hours to reach completion. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.

After completion of the reaction, purification steps such as recrystallization or column chromatography may be necessary to obtain the compound in high purity for research applications. The choice of purification method depends on the specific impurities present and the intended use of the final product.

Chemical Reactivity and Properties

Functional Group Reactivity

The chemical behavior of 2-Acetamido-9-fluorenyl acetate is largely determined by the reactivity of its functional groups. Understanding these reactivity patterns is essential for predicting its behavior in various chemical and biological contexts.

The acetate group at the 9-position is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding alcohol (9-hydroxy derivative). This reactivity makes the compound potentially useful as a protecting group in organic synthesis, where controlled deprotection can be achieved under specific conditions.

The acetamido group at the 2-position can undergo hydrolysis to form the corresponding amine, though this reaction typically requires more forceful conditions than the hydrolysis of the acetate group. The amide functionality can also participate in various transformations, including reduction to amines or reaction with strong nucleophiles.

The aromatic fluorenyl system can participate in typical aromatic substitution reactions, though the presence of the acetamido and acetate groups affects the electronic distribution in the system, potentially altering reactivity patterns compared to unsubstituted fluorene.

Biological Activity and Applications

Interactions with Biological Systems

The structural features of 2-Acetamido-9-fluorenyl acetate enable it to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. These interactions form the basis for its potential biological applications.

Preliminary studies suggest that derivatives of 2-Acetamido-9-fluorenyl acetate may exhibit anti-cancer properties due to their ability to interfere with cellular signaling pathways and enzyme functions. The presence of the acetamido group allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity.

Studies have shown that compounds with similar structures can bind covalently to DNA, which is critical in understanding their potential mutagenic or carcinogenic properties. The flat, aromatic structure of the fluorenyl group can intercalate between DNA base pairs, potentially disrupting DNA replication or transcription processes.

The specific mechanisms of these interactions are still being investigated, highlighting the need for continued research into the biological behavior of this compound and its derivatives.

Research Applications

2-Acetamido-9-fluorenyl acetate finds applications in various research fields, leveraging its unique structural features and reactivity patterns. These applications span multiple disciplines and continue to expand as new properties and activities are discovered.

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules containing the fluorenyl scaffold. Its well-defined reactivity makes it useful for introducing the fluorenyl group into larger molecular structures.

In pharmaceutical research, derivatives of this compound have been investigated for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The ability to modify both the acetamido and acetate groups provides opportunities for creating libraries of related compounds with potentially diverse biological activities.

The photophysical properties of the fluorenyl moiety also make this compound potentially useful in materials science applications, particularly in the development of fluorescent materials or photosensitive compounds. The ability to absorb and emit light at specific wavelengths can be harnessed for various technological applications.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 2-Acetamido-9-fluorenyl acetate typically employs various spectroscopic techniques that provide complementary information about its structure and purity. These analytical approaches are essential for confirming the identity and quality of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure of this compound. ¹H NMR reveals the presence and environment of hydrogen atoms, with characteristic signals for the aromatic protons of the fluorenyl system, the amide proton, and the methyl groups of the acetamido and acetate functionalities. ¹³C NMR provides information about the carbon skeleton, with distinctive signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.

Infrared (IR) spectroscopy identifies functional groups through their characteristic absorption bands. For 2-Acetamido-9-fluorenyl acetate, key IR absorption bands would include those associated with the C=O stretching of the amide and ester groups, N-H stretching of the amide, and the aromatic C=C stretching vibrations.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity and purity. The molecular ion peak at m/z 281 corresponds to the molecular weight of 2-Acetamido-9-fluorenyl acetate, with fragment ions providing additional structural information.

Chromatographic Analysis

Chromatographic techniques play a crucial role in both the purification and analysis of 2-Acetamido-9-fluorenyl acetate, ensuring the compound meets the necessary standards for research applications.

High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis and purification of this compound. Reverse-phase HPLC, typically using C18 columns and acetonitrile/water mobile phases, provides good separation of the compound from potential impurities. UV detection at wavelengths corresponding to the absorption maxima of the fluorenyl system (typically around 260-290 nm) enables sensitive detection.

Thin-Layer Chromatography (TLC) serves as a rapid screening method for monitoring reaction progress and initial purity assessment. Silica gel plates with appropriate solvent systems (such as ethyl acetate/hexane mixtures) can effectively separate 2-Acetamido-9-fluorenyl acetate from related compounds.

Gas Chromatography (GC) may also be applicable, particularly when coupled with mass spectrometry (GC-MS), though derivatization may be necessary due to the relatively high molecular weight and the presence of polar functional groups.

These analytical techniques, used in combination, provide a comprehensive characterization of 2-Acetamido-9-fluorenyl acetate, ensuring its identity, purity, and suitability for various research applications.

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